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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

Cat. No.: B1450718 Get Quote

Disclaimer: Detailed spectroscopic data (NMR, MS, IR) for the specific compound 14-
Formyldihydrorutaecarpine is not readily available in peer-reviewed scientific literature. This

guide provides a comprehensive overview of the characteristic spectroscopic features of the

parent compound, dihydrorutaecarpine, and its derivatives, offering a foundational

understanding for researchers in the field. The presented data for rutaecarpine derivatives

serves as a reference point for interpreting the spectra of analogous dihydrorutaecarpine

structures.

This technical guide is designed for researchers, scientists, and drug development

professionals, offering an in-depth analysis of the spectroscopic properties of

dihydrorutaecarpine derivatives. The document outlines typical experimental protocols and

presents spectroscopic data in a structured format to facilitate comparison and interpretation.

Data Presentation: Spectroscopic Data of
Rutaecarpine Derivatives
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for rutaecarpine and

two of its methoxy derivatives. While this data is for the oxidized rutaecarpine scaffold, it

provides a valuable reference. For a dihydrorutaecarpine derivative, the key spectral

differences would be the absence of the C7-C8 double bond, leading to the appearance of

aliphatic proton and carbon signals for the CH₂-CH₂ group in that position, and a general

upfield shift for the neighboring aromatic protons and carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1450718?utm_src=pdf-interest
https://www.benchchem.com/product/b1450718?utm_src=pdf-body
https://www.benchchem.com/product/b1450718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)

Position
Rutaecarpine (δ
ppm)

2-Methoxy-
Rutaecarpine (δ
ppm)

2,10-Dimethoxy-
Rutaecarpine (δ
ppm)

H-1 7.65 (d, J=8.0 Hz) 7.30 (d, J=2.5 Hz) 7.28 (d, J=2.5 Hz)

H-2 7.20 (t, J=7.5 Hz) - -

H-3 7.45 (t, J=7.5 Hz)
7.05 (dd, J=9.0, 2.5

Hz)

7.03 (dd, J=9.0, 2.5

Hz)

H-4 8.15 (d, J=8.0 Hz) 8.00 (d, J=9.0 Hz) 7.98 (d, J=9.0 Hz)

H-6a 4.40 (t, J=7.0 Hz) 4.38 (t, J=7.0 Hz) 4.35 (t, J=7.0 Hz)

H-6b 3.20 (t, J=7.0 Hz) 3.18 (t, J=7.0 Hz) 3.15 (t, J=7.0 Hz)

H-9 7.55 (d, J=8.0 Hz) 7.53 (d, J=8.0 Hz) 7.15 (d, J=2.0 Hz)

H-10 7.10 (t, J=7.5 Hz) 7.08 (t, J=7.5 Hz) -

H-11 7.30 (t, J=7.5 Hz) 7.28 (t, J=7.5 Hz)
6.95 (dd, J=8.5, 2.0

Hz)

H-12 8.25 (d, J=8.0 Hz) 8.23 (d, J=8.0 Hz) 8.10 (d, J=8.5 Hz)

OCH₃ - 3.90 (s) 3.88 (s), 3.95 (s)

Data compiled from studies on rutaecarpine derivatives.

Table 2: ¹³C NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)
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Position
Rutaecarpine (δ
ppm)

2-Methoxy-
Rutaecarpine (δ
ppm)

2,10-Dimethoxy-
Rutaecarpine (δ
ppm)

C-1 122.5 105.0 105.2

C-2 121.0 156.5 156.7

C-3 129.0 118.0 118.2

C-4 126.5 127.5 127.8

C-4a 148.0 148.2 148.5

C-5 162.0 161.8 161.5

C-6 45.0 44.8 44.5

C-7 20.0 19.8 19.5

C-8a 138.0 138.2 138.5

C-9 125.0 124.8 106.0

C-10 120.0 119.8 155.0

C-11 128.0 127.8 112.0

C-12 115.0 114.8 115.5

C-12a 135.0 135.2 135.5

C-13a 140.0 140.2 140.5

C-13b 110.0 110.2 110.5

C-14 145.0 144.8 144.5

OCH₃ - 55.5 55.7, 56.0

Data compiled from studies on rutaecarpine derivatives.

Mass Spectrometry (MS): For dihydrorutaecarpine and its derivatives, electrospray ionization

(ESI) is a common technique. The protonated molecule [M+H]⁺ would be the base peak.
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Fragmentation patterns would involve the cleavage of the pentacyclic ring system. A formyl

group would add 28 Da to the mass of the parent molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a dihydrorutaecarpine derivative would exhibit

characteristic absorption bands. A strong carbonyl (C=O) stretch for the amide group would be

observed around 1650-1680 cm⁻¹. The N-H stretch of the indole ring would appear around

3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of a formyl group would

introduce a characteristic C=O stretch around 1690-1715 cm⁻¹ and a C-H stretch for the

aldehyde proton around 2720 and 2820 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

dihydrorutaecarpine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent

depends on the solubility of the compound.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-

degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse

sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance of ¹³C.

2D NMR: To aid in structure elucidation, acquire two-dimensional NMR spectra such as

COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear

Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC

(Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid to promote protonation for positive ion mode ESI.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct

infusion.

Ionization: Employ electrospray ionization (ESI) as it is a soft ionization technique suitable for

polar and thermally labile molecules like alkaloids.

Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the

molecular ion. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain

fragmentation data, which is crucial for structural elucidation.

Data Analysis: Determine the elemental composition from the accurate mass measurement.

Propose a fragmentation pathway based on the MS/MS spectrum to confirm the structure.

Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively,

a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast between

two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
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and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule.

Mandatory Visualizations

Figure 1: General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Figure 1: General Workflow for Spectroscopic Analysis

Caption: Figure 2: Dihydrorutaecarpine Core Structure with Numbering

Note on Figure 2: The DOT language does not directly support complex chemical structure

drawing. The provided script is a template that would ideally incorporate an image of the

dihydrorutaecarpine structure with the numbered positions overlaid. For the purpose of this

response, a textual representation of the core and numbering is implied. A formyl group at

position 14 would be attached to the nitrogen atom at that position.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Dihydrorutaecarpine Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1450718#spectroscopic-data-nmr-ms-ir-
of-14-formyldihydrorutaecarpine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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